4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O5S2/c1-30-9-7-26(8-10-31-2)33(28,29)15-5-3-13(4-6-15)19(27)24-25-20-23-18-16(22)11-14(21)12-17(18)32-20/h3-6,11-12H,7-10H2,1-2H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIYHIQNMWWFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a novel synthetic derivative belonging to the class of benzenesulfonamides. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound involves several key steps:
- Formation of the Benzothiazole Ring : The benzothiazole moiety is synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.
- Hydrazinecarbonyl Formation : The hydrazine moiety is introduced via reaction with hydrazine hydrate.
- Methoxylation : The final product is obtained through methoxylation using methanol and a catalyst to introduce the methoxy groups at the desired positions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For example, derivatives containing benzothiazole and benzenesulfonamide moieties have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. Notably, compounds with similar structures exhibited IC50 values ranging from 6 to 36 µM against these cell lines, indicating their efficacy in inhibiting cancer cell proliferation .
The mechanism of action for these compounds often involves:
- Induction of Apoptosis : Compounds induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death. For instance, studies have shown that certain derivatives increase the early apoptotic population and elevate sub-G1 phase cell cycle percentages in HeLa cells .
- Cell Cycle Arrest : The compounds can cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Antimicrobial Activity
In addition to anticancer properties, similar compounds have been evaluated for their antimicrobial activity. For example, derivatives have demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates exceeding 78% . These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Case Studies
-
Cytotoxicity in Cancer Cell Lines : A study involving various derivatives showed that compounds with similar structural features significantly inhibited cell viability in cancerous cells while exhibiting lower toxicity towards non-cancerous cells .
Compound Cell Line IC50 (µM) Compound A HeLa 6 Compound B MCF-7 49 Compound C HCT-116 11 - Antimicrobial Screening : A screening of newly synthesized sulfide derivatives revealed potent activity against common pathogens, reinforcing the potential dual therapeutic application of such compounds .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Compound 1 : 4-(2-(4-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS 851978-64-8)
- Structural Differences : The benzothiazole bears an ethoxy group instead of 4,6-difluoro substitution. The sulfonamide is N,N-dimethyl rather than bis(2-methoxyethyl).
- Solubility: The dimethyl group on the sulfonamide may decrease solubility compared to bis(2-methoxyethyl).
- Molecular Weight : 420.5 g/mol (vs. higher for the target compound due to bis(2-methoxyethyl)) .
Compound 2 : N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS 851988-47-1)
- Structural Differences : Replaces the benzenesulfonamide with a dihydrodioxine ring.
- Electronic Profile: Lacks the sulfonamide’s strong electron-withdrawing effects, which may reduce acidity and hydrogen-bonding capacity .
Core Heterocycle Modifications
Compound 3 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (from )
- Structural Differences : Features a 1,2,4-triazole-thione core instead of benzothiazole-hydrazinecarbonyl.
- Impact :
Sulfonamide Substitutions
Compound 4 : N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide (from )
- Structural Differences: Contains an imidazolidinone-sulfonamide hybrid instead of a benzothiazole-hydrazinecarbonyl system.
- Impact: Synthesis: Requires hydrogenation and tosylation steps, differing from the hydrazine coupling in the target compound. Bioactivity: The imidazolidinone moiety may confer distinct pharmacological properties, such as enzyme inhibition .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves coupling a 4,6-difluorobenzo[d]thiazole precursor with a hydrazinecarbonyl intermediate, followed by sulfonamide functionalization. Critical steps include:
- Hydrazine coupling : Reaction of 4,6-difluorobenzo[d]thiazol-2-amine with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the hydrazinecarbonyl bridge .
- Sulfonamide formation : Introduction of the N,N-bis(2-methoxyethyl) group via nucleophilic substitution using bis(2-methoxyethyl)amine under basic conditions (e.g., NaH in DMF) .
Q. Key conditions to control :
- Temperature : Maintain 0–5°C during hydrazine coupling to prevent side reactions .
- Solvent choice : Use polar aprotic solvents (e.g., DMF) for sulfonamide formation to enhance reactivity .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the pure product .
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Hydrazine coupling | Phosgene, THF, 0°C | 60–75% | |
| Sulfonamide formation | Bis(2-methoxyethyl)amine, DMF, 50°C | 70–85% |
Q. Which spectroscopic techniques confirm structural integrity, and what spectral signatures are expected?
- NMR Spectroscopy :
- ¹H NMR : Signals for difluorobenzo[d]thiazole protons (δ 7.2–8.1 ppm), hydrazine NH (δ 9.5–10.5 ppm), and bis(2-methoxyethyl) groups (δ 3.3–3.7 ppm) .
- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, sulfonamide (SO₂) at δ 125–130 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1710–1730 cm⁻¹), SO₂ (1150–1170 cm⁻¹), and NH (3260–3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₂₃H₂₃F₂N₅O₅S₂) .
Q. Table 2: Characteristic Spectral Data
| Technique | Key Peaks/Signals | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 9.8 ppm (NH) | Hydrazine | |
| IR | 1725 cm⁻¹ (C=O) | Carbonyl |
Advanced Research Questions
Q. How can reaction yield and purity be optimized during scale-up, and what pitfalls should be avoided?
Optimization strategies :
- Solvent selection : Replace DMF with acetonitrile for easier post-reaction removal .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .
- In-line monitoring : Employ HPLC or TLC to track reaction progress and minimize byproducts .
Q. Common pitfalls :
- Impurity formation : Overheating during hydrazine coupling leads to decomposition; maintain strict temperature control (<10°C) .
- Scaling purification : Replace column chromatography with fractional crystallization for cost-effective large-scale purification .
Q. Table 3: Scale-Up Recommendations
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Reference |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | |
| Purification | Column chromatography | Fractional crystallization |
Q. What experimental strategies resolve contradictory biological activity data across cell lines?
Methodological approaches :
- Dose-response profiling : Test a broader concentration range (1 nM–100 µM) to identify EC₅₀ discrepancies .
- Cell line validation : Use isogenic cell lines (e.g., wild-type vs. mutant) to assess target specificity .
- Off-target screening : Employ kinome-wide profiling or proteomics to identify unintended interactions .
Case study : Inconsistent cytotoxicity in MCF-7 vs. HEK293 cells may arise from differential expression of sulfonamide-binding proteins. Validate via siRNA knockdown of suspected targets .
Q. How can researchers elucidate the compound’s mechanism of action despite limited structural analogs?
Strategies :
- Molecular docking : Use software like AutoDock Vina to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified target proteins .
- Metabolic profiling : Track cellular ATP/NADH levels to assess mitochondrial toxicity .
Q. Table 4: Mechanism Elucidation Workflow
| Step | Technique | Key Output | Reference |
|---|---|---|---|
| Target prediction | Molecular docking | Binding affinity (ΔG) | |
| Binding validation | SPR | Association/dissociation rates | |
| Functional impact | Seahorse assay | OCR/ECAR metrics |
Q. How should contradictory solubility/stability data under varying pH be addressed?
Analytical methods :
- HPLC-UV : Quantify degradation products at pH 2–10 over 24–72 hours .
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers .
Q. Recommendations :
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for stability studies, avoiding extreme pH unless physiologically relevant .
- Lyophilization : Improve long-term stability by lyophilizing the compound with cryoprotectants (e.g., trehalose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
